![molecular formula C20H18ClN5O3S B15309318 3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is notable for its unique structural features, which include a triazole ring fused to a quinazoline core, a benzenesulfonyl group, and a chlorinated aromatic ring
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The benzenesulfonyl group is then introduced via sulfonylation reactions, and the final step involves the chlorination of the aromatic ring. Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include sulfone derivatives, amines, and various substituted triazoloquinazolines.
Scientific Research Applications
3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and quinazoline core are known to interact with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazolines and sulfonylated heterocycles. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has a nitrophenyl group instead of a benzenesulfonyl group and exhibits potent antibacterial activity.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has a chlorophenyl group and shows significant antitubercular and anti-HIV activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H18ClN5O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C20H18ClN5O3S/c21-13-8-9-17-16(11-13)18(22-12-14-5-4-10-29-14)23-19-20(24-25-26(17)19)30(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,23) |
InChI Key |
HUPWJZZYOLKJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


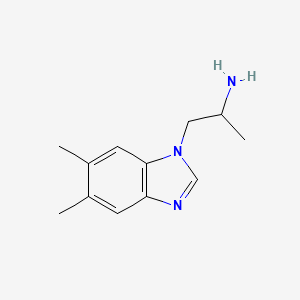
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
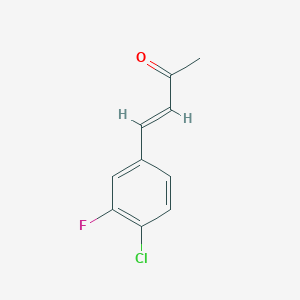

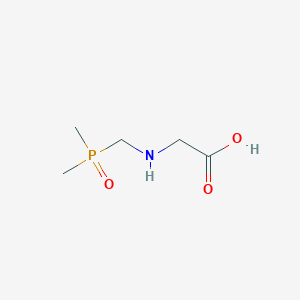
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
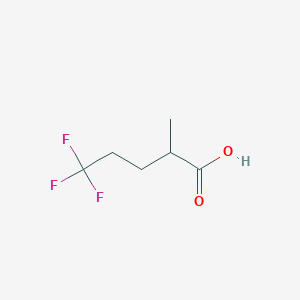

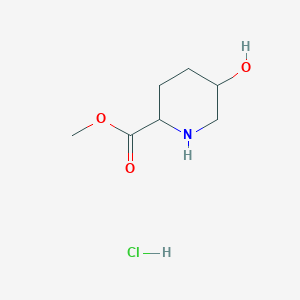
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)



